4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a triazole moiety, which is known for its diverse biological activities. The presence of both the piperidine and triazole structures suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be classified as a bioactive molecule due to its potential pharmacological properties. It falls under the category of heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon, such as nitrogen. The specific structure of this compound includes a piperidine ring (a six-membered ring containing one nitrogen atom) and a triazole ring (a five-membered ring containing three nitrogen atoms).
The synthesis of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride can be approached through several methods:
The detailed reaction conditions, such as temperature, solvents, and catalysts used in these syntheses, are crucial for optimizing yield and purity.
The molecular formula of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride is with a molecular weight of approximately 293.19 g/mol.
Structural Features:
The compound can be represented using various structural formulas:
C1CN(CCC1C(=O)O)CC2=CN=CC=C2.Cl.Cl
FLINLLCJYJQIIY-UHFFFAOYSA-N
The chemical reactivity of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride can be explored through various types of reactions:
The mechanism of action for compounds like 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride often involves interaction with biological targets such as enzymes or receptors.
Quantitative data regarding binding affinities or IC50 values would typically be derived from biological assays.
Key physical and chemical properties include:
Relevant analyses such as spectroscopic studies (NMR, IR) are essential for confirming structural integrity and purity.
4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2